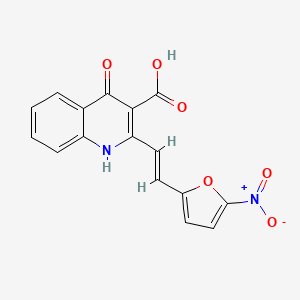
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a nitrofuran moiety, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-hydroxyquinoline-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in bacterial cells. This oxidative stress can damage cellular components, ultimately inhibiting bacterial growth . Additionally, the quinoline core can interact with DNA and enzymes, further contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but lack the nitrofuran moiety.
Nitrofuran Derivatives: Compounds like nitrofurantoin and furazolidone have similar nitrofuran groups but different core structures.
Uniqueness
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline core and the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H10N2O6 |
|---|---|
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10N2O6/c19-15-10-3-1-2-4-11(10)17-12(14(15)16(20)21)7-5-9-6-8-13(24-9)18(22)23/h1-8H,(H,17,19)(H,20,21)/b7-5+ |
Clave InChI |
NURIEBGAXPYCBS-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


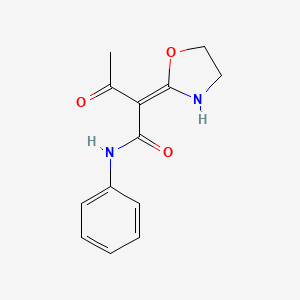
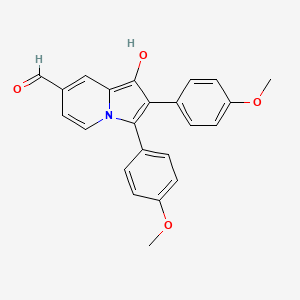


![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)

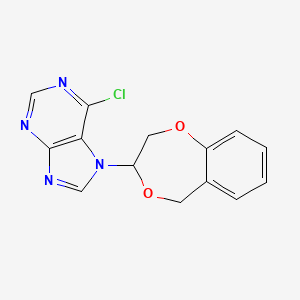
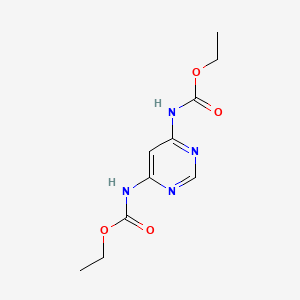
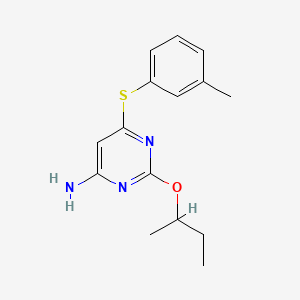
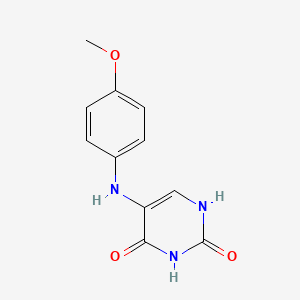

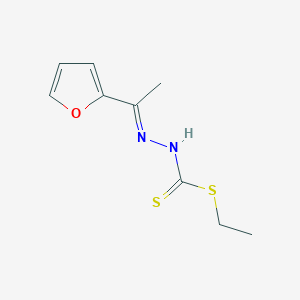
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
